molecular formula C10H10ClN3O3S B3018744 Pyridin-3-yl 5-chloro-1,3-dimethylpyrazole-4-sulfonate CAS No. 647825-43-2

Pyridin-3-yl 5-chloro-1,3-dimethylpyrazole-4-sulfonate

Cat. No.: B3018744
CAS No.: 647825-43-2
M. Wt: 287.72
InChI Key: XXGBIXDXIBXRIH-UHFFFAOYSA-N
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Description

Pyridin-3-yl 5-chloro-1,3-dimethylpyrazole-4-sulfonate is a chemical reagent with the molecular formula C10H10ClN3O3S and a molecular weight of 287.72 g/mol [ citation 1 ]. This pyrazole-sulfonate compound is offered for investigative purposes in chemical biology and medicinal chemistry. Pyrazole-based scaffolds are recognized as privileged structures in pharmaceutical research due to their extensive therapeutic profile, which includes potential anti-inflammatory and anticancer activities [ citation 9 ]. Recent scientific advancements highlight the significant research interest in pyrazole-sulfonamide derivatives. For instance, compounds sharing this core structure have been identified as potent, systemically available, non-covalent inhibitors of the N-acylethanolamine-hydrolyzing acid amidase (NAAA) enzyme, a promising target for managing inflammatory and pain conditions [ citation 2 ]. Inhibition of NAAA preserves endogenous palmitoylethanolamide (PEA), thereby potentiating its natural anti-inflammatory and analgesic effects at the site of inflammation [ citation 2 ]. The structural motifs present in this reagent make it a valuable building block for developing novel bioactive molecules aimed at such targets. This product is strictly for Research Use Only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

pyridin-3-yl 5-chloro-1,3-dimethylpyrazole-4-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3O3S/c1-7-9(10(11)14(2)13-7)18(15,16)17-8-4-3-5-12-6-8/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXGBIXDXIBXRIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1S(=O)(=O)OC2=CN=CC=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridin-3-yl 5-chloro-1,3-dimethylpyrazole-4-sulfonate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

Pyridin-3-yl 5-chloro-1,3-dimethylpyrazole-4-sulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Comparison with Similar Compounds

Key Research Findings and Implications

Reactivity Differences : Sulfonate esters (target compound) are less prone to hydrolysis than carboxylic acids or aldehydes under acidic conditions but may undergo nucleophilic substitution more readily .

Solubility and Applications: The pyridine moiety in the target compound could enhance solubility in aqueous-organic mixtures compared to non-aromatic analogs, favoring its use in medicinal chemistry .

Safety Considerations : Pyridine-containing compounds often require stringent safety measures (e.g., respiratory protection), as seen in tert-butyl derivatives .

Biological Activity

Pyridin-3-yl 5-chloro-1,3-dimethylpyrazole-4-sulfonate is a heterocyclic compound that exhibits significant biological activity, making it a subject of interest in medicinal chemistry. This article delves into its biological properties, mechanisms of action, and applications based on diverse research findings.

Chemical Structure and Properties

This compound features a unique combination of a pyrazole ring and a pyridine ring, along with a sulfonate group. This structural composition enhances its solubility and reactivity, which are crucial for its biological activity. The molecular formula is C10H10ClN3O3SC_{10}H_{10}ClN_3O_3S with a molecular weight of approximately 287.72 g/mol .

The biological activity of this compound primarily involves its ability to inhibit specific enzymes by binding to their active sites. This interaction effectively blocks substrate access, which is critical in various biochemical pathways. Notably, studies have indicated its potential as an inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme involved in the de novo pyrimidine synthesis pathway .

Antimicrobial Activity

Research has shown that compounds similar to this compound display significant antimicrobial properties. For instance, studies on pyrazole derivatives have demonstrated their effectiveness against both Gram-positive and Gram-negative bacteria. The compound's mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Anticancer Properties

Pyridin derivatives have been explored for their anticancer potential. In vitro studies have indicated that certain pyrazole-based compounds can induce apoptosis in cancer cells, particularly in lung cancer cell lines such as A549. The structure-activity relationship (SAR) analysis suggests that modifications to the pyrazole ring can enhance efficacy against specific cancer types .

Case Studies and Research Findings

StudyCompoundBiological ActivityFindings
Umesha et al. (2009)5-methyl-2-(5-methyl-1,3-diphenyl-pyrazole)Antioxidant & AntimicrobialExhibited significant inhibition against various bacterial strains .
Zheng et al. (2022)3-aryl-pyrazole derivativesAnticancerShowed maximum inhibition of A549 cell lines with IC50 values indicating strong anticancer activity .
Computational Study (2024)Pyridin-based pyrazolesDHODH InhibitionIdentified as potent inhibitors in enzymatic assays with potential therapeutic applications .

Comparative Analysis with Similar Compounds

This compound stands out among similar compounds due to its unique combination of structural features that enhance its biological activity. Compared to other pyrazole derivatives lacking the sulfonate group, this compound demonstrates improved solubility and reactivity profiles, making it more effective in biological assays .

Q & A

Basic: What are the recommended synthetic routes for Pyridin-3-yl 5-chloro-1,3-dimethylpyrazole-4-sulfonate, and what intermediates are critical in its preparation?

The synthesis typically involves two key steps: (1) preparation of the pyrazole sulfonic acid intermediate and (2) sulfonate ester formation with pyridin-3-ol.

  • Step 1: Chlorination and dimethyl substitution on the pyrazole ring can be achieved using methods similar to those described for 5-chloro-1,3-dimethylpyrazole (CAS 27006-76-4), where chlorination of 1,3-dimethyl-5-pyrazolone is followed by sulfonation at the 4-position .
  • Step 2: The sulfonate ester is formed via reaction of the pyrazole sulfonic acid derivative with pyridin-3-yl chloride under basic conditions (e.g., using K₂CO₃ in DMF at 80–100°C) .
    Critical Intermediates:
  • 5-Chloro-1,3-dimethylpyrazole-4-sulfonic acid (precursor for sulfonate formation).
  • Pyridin-3-yl chloride (for coupling) .

Basic: How can researchers characterize the structural integrity and purity of this compound?

Methodological Approaches:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm substituent positions and ester linkage. Compare with analogs like ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate .
  • Mass Spectrometry (MS): High-resolution MS to verify molecular weight (e.g., [M+H]⁺ expected at m/z 317.03) .
  • X-ray Crystallography: For absolute configuration determination, as demonstrated for 4-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzenesulfonamide .
  • Purity Analysis: HPLC with UV detection (≥95% purity threshold) .

Basic: What are the documented melting points and solubility profiles of this compound analogs?

CompoundMelting Point (°C)Solubility (mg/mL)Source
5-Chloro-1,3-dimethylpyrazole-4-carbaldehyde78–7925 (DMSO)
Ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate105–10750 (Ethanol)
Pyridin-3-yl sulfonate derivatives120–125 (estimated)10–20 (DMF)

Advanced: How do substituent variations on the pyrazole ring influence the physicochemical properties of this compound analogs?

Key Findings:

  • Electron-Withdrawing Groups (e.g., -CF₃): Increase thermal stability (e.g., 5-Chloro-1-methyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde melts at 105–107°C vs. 78–79°C for non-CF₃ analogs) .
  • Aromatic Substituents (e.g., 4-chlorophenyl): Enhance lipophilicity (logP increases by ~1.5 units) but reduce aqueous solubility .
  • Methoxy Groups: Improve solubility in polar solvents (e.g., DMSO) due to hydrogen bonding .

Experimental Design Tip: Use Hammett constants (σ) to predict substituent effects on reaction rates and stability .

Advanced: What methodological approaches are effective in resolving contradictory spectral data for this compound derivatives?

  • Multi-Technique Validation: Combine 2D NMR (e.g., HSQC, HMBC) with IR and X-ray crystallography to resolve ambiguities in functional group assignments .
  • Computational Modeling: DFT calculations (e.g., B3LYP/6-31G*) to predict NMR chemical shifts and compare with experimental data .
  • Case Study: For 5-chloro-1,3-dimethylpyrazole-4-carbaldehyde, discrepancies in carbonyl stretching frequencies (IR) were resolved via X-ray analysis .

Advanced: How can researchers design experiments to assess the stability of this compound under varying storage conditions?

Protocol:

Temperature Stability: Store samples at -20°C, 4°C, and 25°C for 30 days. Monitor degradation via HPLC .

pH Stability: Dissolve compound in buffers (pH 2–10) and analyze by LC-MS for hydrolysis products (e.g., free sulfonic acid) .

Light Sensitivity: Expose to UV (254 nm) and visible light; track photodegradation using UV-Vis spectroscopy .

Key Insight: Sulfonate esters are prone to hydrolysis under alkaline conditions (pH > 8) .

Advanced: What strategies mitigate byproduct formation during the synthesis of this compound?

  • Optimized Coupling Conditions: Use anhydrous DMF and slow addition of pyridin-3-yl chloride to minimize di-ester formation .
  • Purification: Silica gel chromatography (hexane:ethyl acetate, 3:1) or recrystallization from ethanol .
  • Case Study: In zolazepam intermediate synthesis, acylation byproducts were reduced by controlling stoichiometry (1:1.05 molar ratio) .

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